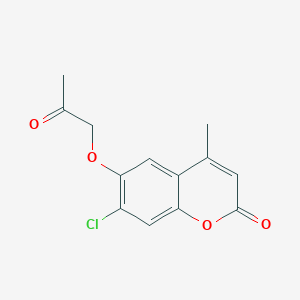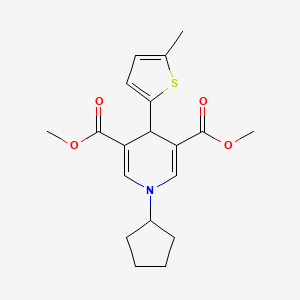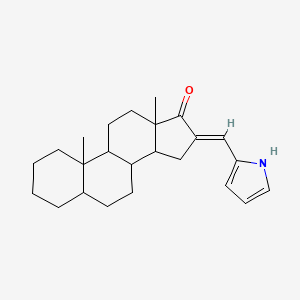![molecular formula C29H27Cl2N3O5S B14948350 ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948350.png)
ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, an aniline derivative, and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Introduction of the Aniline Derivative: The 3,5-dichloroaniline group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, herbicides, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloroaniline: A simpler aniline derivative with similar chemical properties.
Ethyl Benzoate: An ester with a simpler structure but similar functional groups.
Thiazine Derivatives: Compounds with a thiazine ring, which may have similar biological activities.
Uniqueness
ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C29H27Cl2N3O5S |
|---|---|
Molekulargewicht |
600.5 g/mol |
IUPAC-Name |
ethyl 4-[[6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H27Cl2N3O5S/c1-3-39-28(37)19-6-8-22(9-7-19)33-29-34(13-12-18-4-10-24(38-2)11-5-18)26(35)17-25(40-29)27(36)32-23-15-20(30)14-21(31)16-23/h4-11,14-16,25H,3,12-13,17H2,1-2H3,(H,32,36) |
InChI-Schlüssel |
VJGCNQDRQGPRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)CCC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)


![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![(5-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14948299.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)
![3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B14948331.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(1-hydroxybutan-2-yl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14948332.png)

![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14948341.png)
